Superior SLC7A11 Binding Affinity of 2-(2-Hydroxybutyl)-N'~1~,N'~3~-diphenylmalonohydrazide vs. Erastin
2-(2-Hydroxybutyl)-N'~1~,N'~3~-diphenylmalonohydrazide (SLC7A11-IN-2) demonstrates a stronger binding affinity to the SLC7A11 target compared to the widely used inhibitor Erastin (HY-15763) in molecular dynamics simulations . This computational advantage supports its use as a more potent molecular probe for SLC7A11-mediated ferroptosis research.
| Evidence Dimension | Binding affinity to SLC7A11 (computational) |
|---|---|
| Target Compound Data | Stronger binding affinity (quantitative ΔG values not publicly disclosed) |
| Comparator Or Baseline | Erastin (HY-15763) — weaker binding affinity |
| Quantified Difference | Qualitative: 'Stronger' binding affinity vs. Erastin |
| Conditions | In silico molecular dynamics simulation |
Why This Matters
Procurement of this compound is justified over generic Erastin when a computationally validated, higher-affinity SLC7A11 binder is required for advanced ferroptosis studies.
